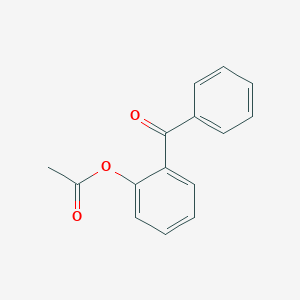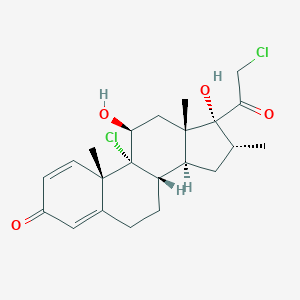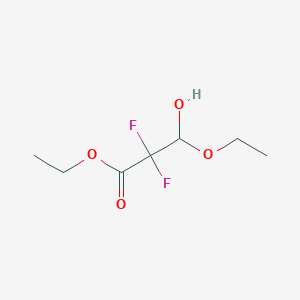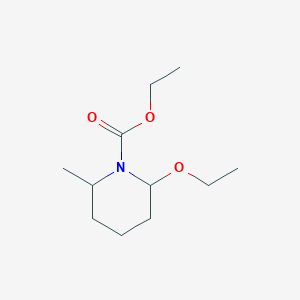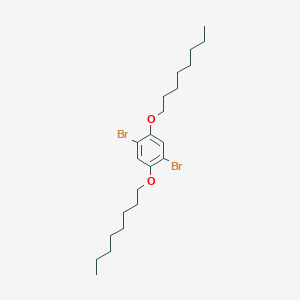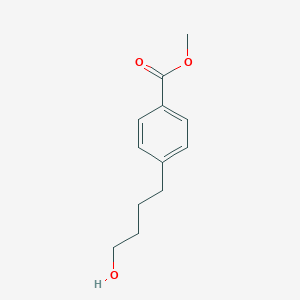
Methyl 4-(4-hydroxybutyl)benzoate
Vue d'ensemble
Description
Methyl 4-(4-hydroxybutyl)benzoate is a chemical compound with the CAS Number: 123910-88-3 . It has a molecular weight of 208.26 and a linear formula of C12H16O3 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of Methyl 4-(4-hydroxybutyl)benzoate involves several steps. One method involves the use of sodium chlorine monoxide, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical, Sodium hydrogenocarbonate, sodium bromide, and sodium chloride in tetrahydrofuran . The reaction is carried out at 7℃ for 2 hours . Another method involves the use of anhydrous Sodium acetate and pyridinium chlorochromate in dichloromethane .Molecular Structure Analysis
The molecular structure of Methyl 4-(4-hydroxybutyl)benzoate is represented by the linear formula C12H16O3 . The InChI Key for this compound is KVKWRSNRAXOBFC-UHFFFAOYSA-N .Chemical Reactions Analysis
Methyl 4-(4-hydroxybutyl)benzoate can be used as a reactant in organic synthesis . It can be used in the preparation of mitochondrial complex 1 inhibitor as potential cardiac PET tracer and antifolate drugs .Physical And Chemical Properties Analysis
Methyl 4-(4-hydroxybutyl)benzoate is a liquid at room temperature . It has a molecular weight of 208.26 and a density of 1.1±0.1 g/cm3 . The boiling point is 343.6±35.0 °C at 760 mmHg .Applications De Recherche Scientifique
Medicine: Analytical Method Development
Methyl 4-(4-hydroxybutyl)benzoate is utilized in the analytical method development and validation for quality control applications. It’s particularly used in the production of Metoprolol, a beta-blocker used to treat high blood pressure and angina .
Cosmetics: Antimicrobial Preservative
In the cosmetics industry, compounds similar to Methyl 4-(4-hydroxybutyl)benzoate, like parabens, serve as antimicrobial preservatives. They are effective against mold and yeast, ensuring product safety and longevity .
Materials Science: Liquid Crystal Research
This compound is researched for its mesomorphic properties, which are valuable in the development of liquid crystals. These materials are crucial for displays and other optical applications .
Environmental Science: Safety and Stability Analysis
The environmental impact of chemicals is a significant area of study. Methyl 4-(4-hydroxybutyl)benzoate is examined for its safety profile, including hazard statements and precautionary measures to ensure safe handling and disposal .
Food Industry: Flavoring Additive and Preservative
While not directly used as a flavoring additive, related esters of hydroxybenzoic acid are utilized in the food industry for their preservative qualities, ensuring the safety and shelf-life of food products .
Agriculture: Pesticide Formulation
Research into the applications of Methyl 4-(4-hydroxybutyl)benzoate in agriculture includes its potential use in pesticide formulations. Its properties could enhance the effectiveness and stability of agricultural chemicals .
Analytical Chemistry: Chromatography and Mass Spectrometry
In analytical chemistry, this compound is used for chromatographic analysis and mass spectrometry, aiding in the identification and quantification of substances within complex mixtures .
Biotechnology: Proteomics Research
Methyl 4-(4-hydroxybutyl)benzoate is also relevant in biotechnology, particularly in proteomics research, where it may be used as a biochemical reagent to study protein expression and function .
Safety and Hazards
Methyl 4-(4-hydroxybutyl)benzoate has been classified with the signal word “Warning” and hazard statements H315-H319 . This indicates that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Propriétés
IUPAC Name |
methyl 4-(4-hydroxybutyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKWRSNRAXOBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-hydroxybutyl)benzoate | |
CAS RN |
123910-88-3 | |
| Record name | methyl 4-(4-hydroxybutyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

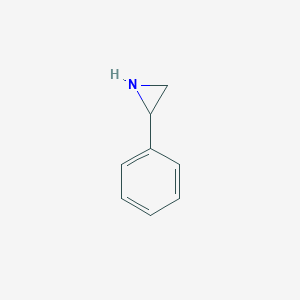
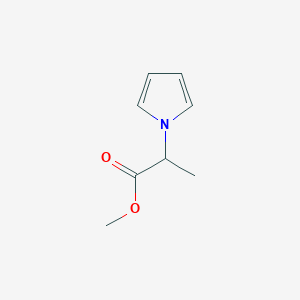
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
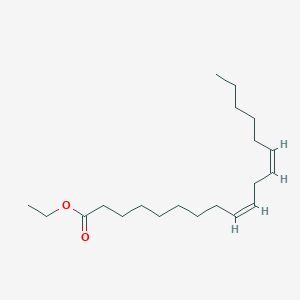
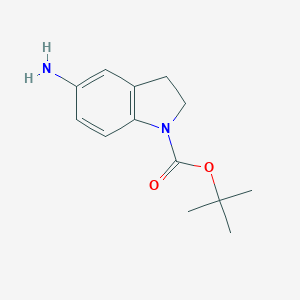
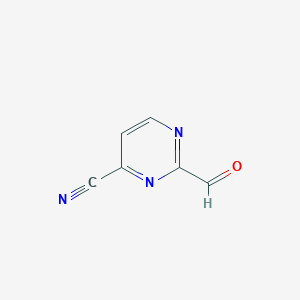
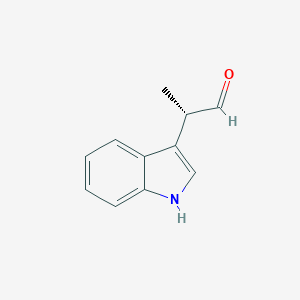
![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)
